N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1060203-22-6
VCID: VC11923251
InChI: InChI=1S/C9H12N6OS/c1-3-10-6(16)4-17-9-7-8(11-5-12-9)15(2)14-13-7/h5H,3-4H2,1-2H3,(H,10,16)
SMILES: CCNC(=O)CSC1=NC=NC2=C1N=NN2C
Molecular Formula: C9H12N6OS
Molecular Weight: 252.30 g/mol

N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

CAS No.: 1060203-22-6

Cat. No.: VC11923251

Molecular Formula: C9H12N6OS

Molecular Weight: 252.30 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide - 1060203-22-6

Specification

CAS No. 1060203-22-6
Molecular Formula C9H12N6OS
Molecular Weight 252.30 g/mol
IUPAC Name N-ethyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Standard InChI InChI=1S/C9H12N6OS/c1-3-10-6(16)4-17-9-7-8(11-5-12-9)15(2)14-13-7/h5H,3-4H2,1-2H3,(H,10,16)
Standard InChI Key OJQNFWRNOPTIDH-UHFFFAOYSA-N
SMILES CCNC(=O)CSC1=NC=NC2=C1N=NN2C
Canonical SMILES CCNC(=O)CSC1=NC=NC2=C1N=NN2C

Introduction

Molecular Formula

The molecular formula of N-ethyl-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is derived from its structural components, which include:

  • A triazolopyrimidine core.

  • A sulfanyl (thioether) linkage.

  • An acetamide functional group.

Key Features

This compound is characterized by:

  • A fused heterocyclic system (triazolopyrimidine), which is known for its stability and biological activity.

  • The presence of a sulfur atom in the thioether group, which can influence reactivity and binding properties.

  • An ethyl group attached to the amide nitrogen, potentially modifying its solubility and pharmacokinetics.

General Synthetic Pathway

The synthesis of compounds like N-ethyl-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves:

  • Formation of the Triazolopyrimidine Core: This is achieved through cyclization reactions involving triazole precursors and appropriate pyrimidine derivatives.

  • Thioether Formation: The introduction of the sulfanyl group is often done by reacting the triazolopyrimidine with thiol-containing reagents.

  • Amide Functionalization: The final step involves coupling with ethylamine to form the acetamide moiety.

Challenges

The synthesis may require careful control of reaction conditions to avoid side reactions, particularly during the formation of the sulfur-containing linkage.

Potential Applications

Compounds containing triazolopyrimidine scaffolds have been explored for various applications due to their bioactive properties:

  • Pharmaceuticals: These compounds are often investigated as antiviral, anticancer, or anti-inflammatory agents due to their ability to interact with biological targets such as enzymes and receptors.

  • Chemical Probes: Their structural diversity makes them useful in studying biochemical pathways.

Biological Activity

While specific data on N-ethyl-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is limited in the provided sources, related compounds in this class have shown:

  • Inhibitory activity against enzymes like lipoxygenases or kinases.

  • Potential as antifungal or antibacterial agents due to their heterocyclic structures.

Spectroscopic Characterization

For compounds like this one:

  • NMR (Nuclear Magnetic Resonance): Used to confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

Computational Studies

In silico studies such as molecular docking are often used to predict binding affinities with biological targets.

Comparative Data Table

PropertyValue/Description
Molecular WeightEstimated based on structure
Functional GroupsTriazole, pyrimidine, thioether, acetamide
SolubilityLikely influenced by ethylamide functionality
Potential ApplicationsAntiviral, anticancer, anti-inflammatory
Synthetic ChallengesControl over thioether bond formation

Future Research Directions

To fully explore the potential of N-ethyl-2-({3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, future studies should focus on:

  • Biological Testing: Screening for activity against specific pathogens or diseases.

  • Optimization: Modifying substituents to enhance potency and selectivity.

  • Toxicological Studies: Evaluating safety profiles for pharmaceutical development.

This compound represents a promising scaffold for further research in medicinal chemistry due to its structural complexity and potential bioactivity.

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